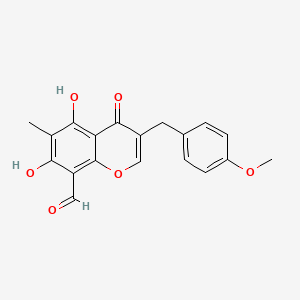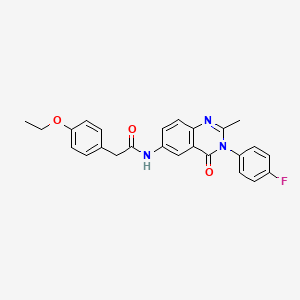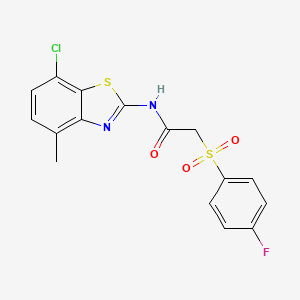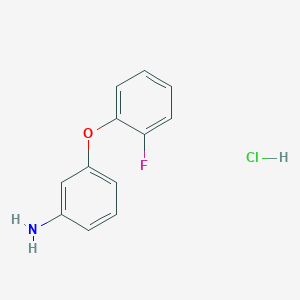
8-Formyl ophiopogonone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Formyl ophiopogonone B is a natural organic compound with the chemical formula C20H20O5. It belongs to the class of homoisoflavonoids, which are rare flavonoid derivatives known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Formyl ophiopogonone B involves several steps, starting from the appropriate precursors. One efficient method reported involves the regioselective synthesis of formyl/methyl-homoisoflavonoids. The process includes the use of specific catalysts and reagents under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound is typically carried out through the extraction from Ophiopogon japonicus. The plant material is processed to isolate the compound using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purification and quantification .
Chemical Reactions Analysis
Types of Reactions: 8-Formyl ophiopogonone B undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
8-Formyl ophiopogonone B has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Formyl ophiopogonone B involves its interaction with various molecular targets and pathways. It has been shown to enhance autophagy, a cellular process that degrades and recycles cellular components, thereby providing neuroprotective effects. Additionally, it exhibits anti-inflammatory activity by suppressing the production of nitric oxide in activated macrophages .
Comparison with Similar Compounds
- 6-Formylisoophiopogonone B
- 8-Formylophiopogonanone B
- Desmethylisoophiopogonone B
Comparison: 8-Formyl ophiopogonone B is unique due to its specific formyl group position, which influences its biological activity and chemical reactivity. Compared to similar compounds, it has shown distinct neuroprotective and anti-inflammatory properties, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxochromene-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-10-16(21)14(8-20)19-15(17(10)22)18(23)12(9-25-19)7-11-3-5-13(24-2)6-4-11/h3-6,8-9,21-22H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJKXNHPMVFURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC=C(C=C3)OC)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)phenyl]methyl]morpholine](/img/structure/B2977211.png)



![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2977219.png)



![N-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2977226.png)


![N-cyclohexyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2977229.png)
![N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride](/img/structure/B2977230.png)
![1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2977231.png)
